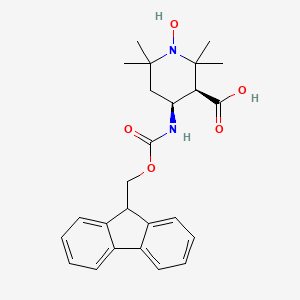
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is a specialized compound used primarily in peptide synthesis. It is a derivative of the amino acid statine and is often utilized in the synthesis of protease-resistant peptides due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process includes several steps:
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxyl group.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with enhanced stability and resistance to proteolytic degradation .
Biology
In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. Its resistance to proteolytic cleavage makes it a valuable tool in these studies .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of protease inhibitors .
Industry
In the industrial sector, this compound is used in the production of specialized peptides and proteins for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid involves its interaction with proteases. The compound’s unique structure allows it to bind to the active site of proteases, inhibiting their activity. This inhibition is achieved through the formation of stable complexes that prevent the protease from interacting with its natural substrates.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid
Uniqueness
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is unique due to its oxyl group, which imparts additional stability and resistance to proteolytic cleavage compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced peptide stability.
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t20-,21+/m0/s1 |
InChI Key |
FEDYWNJTEUNDMB-LEWJYISDSA-N |
Isomeric SMILES |
CC1(C[C@@H]([C@@H](C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Canonical SMILES |
CC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















